![molecular formula C11H11N7 B2470723 4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1092289-57-0](/img/structure/B2470723.png)

4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

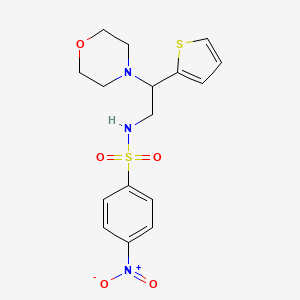

The compound “4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline” is an intermediate useful in organic synthesis and other chemical processes . It is related to polytriazolylamine ligands, which are known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of related compounds involves the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . This process yields a diverse series of analogues in good yield . Another synthesis method involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as IR spectroscopy and NMR . For example, the IR spectrum shows characteristic peaks for C–H stretching in the triazole ring and the CHO group . The NMR spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can act as a ligand in copper-catalyzed reactions . It can also undergo reactions with other compounds to form new products .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 60–62 °C . Its molecular weight is 174.207 g/mol . The compound’s IR and NMR spectra provide further information about its physical and chemical properties .Applications De Recherche Scientifique

Antimicrobial Activity

1,2,4-Triazole derivatives have garnered attention due to their antimicrobial properties. Researchers have explored the synthesis of novel 1,2,4-triazole compounds for their potential as antimicrobial agents. For instance, some derivatives of this scaffold have demonstrated activity against bacterial strains . Further investigations into the specific antimicrobial mechanisms and potential applications are ongoing.

Agrochemical Applications

Among the synthesized 1,2,4-triazole derivatives, one compound—CGR3 —has shown promise as an agrochemical. CGR3 functions as a root growth stimulant, promoting primary root length. Additionally, it influences the levels of endogenous hormones (such as IAA, ABA, and GA3), playing a crucial role in controlling primary root development . This suggests potential applications in agriculture and crop management.

Pharmaceutical Chemistry

1,2,4-Triazoles serve as essential pharmacophores due to their hydrogen-bonding and dipole interactions with biological receptors. Several pharmaceuticals containing the 1,2,4-triazole group are well-known, including Fluconazole, Flupoxam, and Anastrozole. These compounds find use in antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . Researchers continue to explore novel synthetic methodologies to access 1,2,4-triazole-containing scaffolds for drug discovery.

Materials Sciences and Organic Catalysts

The unique structure and properties of 1,2,4-triazoles make them valuable in materials sciences and organic catalysis. Their widespread potential activity has led to the design of various synthetic methods for accessing this scaffold. Multistep synthetic routes provide access to a diverse range of 1,2,4-triazole derivatives . Researchers investigate their applications in fields beyond pharmaceuticals, including materials development and catalysis.

Safety and Hazards

This compound is considered hazardous. It is harmful if inhaled, causes skin irritation, may cause respiratory irritation, is harmful if swallowed, and causes serious eye irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

4-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7/c12-9-3-1-8(2-4-9)11-15-10(16-17-11)5-18-7-13-6-14-18/h1-4,6-7H,5,12H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUINBZNFJSATP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)CN3C=NC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470644.png)

![1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2470647.png)

![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)

![N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2470651.png)

![N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2470653.png)

![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)